molecular formula C15H17N3OS B1270129 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde CAS No. 303987-22-6

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde

Cat. No. B1270129
CAS RN: 303987-22-6
M. Wt: 287.4 g/mol
InChI Key: ICEJWPVGLIEGTK-UHFFFAOYSA-N
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Description

The study of thiazole derivatives, including compounds like "2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde," is significant due to their diverse chemical properties and potential applications in various fields, such as material science and pharmaceuticals. Thiazole and its derivatives are known for their versatility in chemical reactions and the ability to form complex molecular structures.

Synthesis Analysis

Synthesis of thiazole derivatives often involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis of 2-acetylfuro[2,3-a]carbazoles and benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles involves treatment with chloroacetone and o-aminothiophenol, respectively, starting from 1-hydroxycarbazole-2-carbaldehydes (Sangeetha & Prasad, 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by intermolecular interactions that stabilize the crystal structure, as seen in the study of 2-(4-fluoro-benzyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, which crystallizes in the monoclinic space group with specific cell parameters (Banu et al., 2010).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including the Cornforth rearrangement and reversible formation of isomeric thiadiazoles in specific solvents, highlighting their reactive versatility (Prokhorova et al., 2010).

Scientific Research Applications

Antimicrobial Agents Synthesis A significant application of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde and its derivatives is in the synthesis of antimicrobial agents. Patel and Park (2015) discuss the creation of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, which show potential as antimicrobial agents against various bacteria and fungi, with minimal inhibitory concentrations as low as 4-8 µg/mL (Patel & Park, 2015).

Anticancer and Antiviral Research Another application is in anticancer and antiviral research. Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes and evaluated their anticancer and antiviral activities, identifying compounds with significant activity against leukemia, Epstein-Barr Virus, and Hepatitis C Virus (Lozynskyi et al., 2016).

Analgesic and Anti-inflammatory Studies Compounds derived from this chemical also exhibit analgesic and anti-inflammatory properties. Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles showing both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

Antioxidant Properties Investigation into the antioxidant properties of derivatives of this compound is another area of research. For instance, Nikhila et al. (2020) explored benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, demonstrating significant inhibition of oxidative processes (Nikhila et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . The compound’s metabolism often involves oxidation and reduction reactions, which are catalyzed by specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to various compartments, where it exerts its effects . The distribution of this compound can also influence its accumulation and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . The localization of this compound can also determine its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-12-14-10-16-15(20-14)18-8-6-17(7-9-18)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEJWPVGLIEGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363055
Record name 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

303987-22-6
Record name 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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